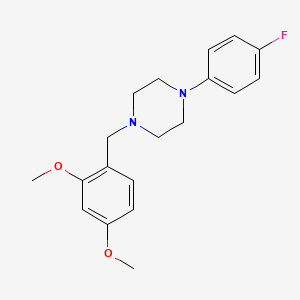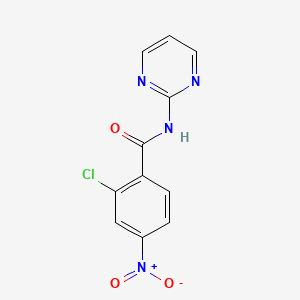![molecular formula C16H19F3N6O B5652959 3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide](/img/structure/B5652959.png)
3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including etherification, hydrazonation, cyclization, and reduction. For instance, Zhang et al. (2019) describe a four-step synthesis process culminating in a 39% overall yield for a structurally related triazole compound, highlighting the complexity and the challenges in synthesizing such molecules (Zhang et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds can be intricate, with various functional groups contributing to their overall properties. Detailed molecular structure analyses often employ techniques like 1H NMR and ESI-MS/MS, and computational methods such as DFT calculations to elucidate the stability of different tautomers, as demonstrated in the synthesis and analysis by Zhang et al. (Zhang et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include intramolecular oxidative N-N bond formation for the synthesis of biologically significant structures like 1,2,4-triazolo[1,5-a]pyridines. Zheng et al. (2014) report on a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation to construct a triazolo[1,5-a]pyridine skeleton, showcasing the compound's reactivity and potential for forming complex heterocyclic structures (Zheng et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the compound's behavior in various environments. While specific data on "3-(1H-1,2,4-triazol-1-yl)-N-{1-[5-(trifluoromethyl)-2-pyridinyl]-3-piperidinyl}propanamide" is scarce, studies on similar compounds suggest that these properties are influenced by the compound's molecular structure, including the arrangement of functional groups and overall molecular geometry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the compound's functional groups. The triazole ring, in particular, is known for its role in mediating various chemical reactions and forming stable structures with potential biological activity. Studies such as those by Baraldi et al. (2012) on water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines demonstrate the application of structural modifications to enhance solubility and bioactivity, providing insight into the chemical behavior of related compounds (Baraldi et al., 2012).
Eigenschaften
IUPAC Name |
3-(1,2,4-triazol-1-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)12-3-4-14(21-8-12)24-6-1-2-13(9-24)23-15(26)5-7-25-11-20-10-22-25/h3-4,8,10-11,13H,1-2,5-7,9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJUWPPCNFUXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)C(F)(F)F)NC(=O)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-fluorophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5652882.png)

![5-[(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undec-9-yl)methyl]pyrimidin-2-amine](/img/structure/B5652892.png)
![2-[2-(1,4-diazepan-1-yl)-2-oxoethyl]-5,6-dimethoxy-1(2H)-isoquinolinone hydrochloride](/img/structure/B5652894.png)
![6-methyl-8-phenyl-6,7-dihydro[1,2,5]oxadiazolo[3,4-f]quinoline](/img/structure/B5652902.png)
![1-methyl-2-oxo-8-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5652914.png)
![2-(4-{2-oxo-2-[2-(3-pyridinyl)-1-piperidinyl]ethyl}-1-piperazinyl)pyrimidine](/img/structure/B5652925.png)
![2-[(1-acetylpiperidin-4-yl)oxy]-5-chloro-N-(1H-pyrazol-3-ylmethyl)benzamide](/img/structure/B5652930.png)
![2-{2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5652940.png)

![N-[1-(4'-methoxy-3',5'-dimethylbiphenyl-4-yl)ethyl]acetamide](/img/structure/B5652944.png)
![N-ethyl-2-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5652957.png)

![N,5-dimethyl-N-{3-[(4-methylphenyl)thio]propyl}-1,3,4-oxadiazol-2-amine](/img/structure/B5652975.png)